1H-Indene, 1,1,2,3,4,5,6,7-octachloro-
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Overview
Description
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is a chlorinated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of eight chlorine atoms attached to the indene structure, making it highly chlorinated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the indene molecule.
Industrial Production Methods
In an industrial setting, the production of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated indanones or indandiones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Chlorinated indanones or indandiones.
Reduction: Less chlorinated indenes.
Substitution: Functionalized indenes with various substituents replacing chlorine atoms.
Scientific Research Applications
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3,4,5,6,7-hexachloro-: A less chlorinated derivative with six chlorine atoms.
4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione: A related compound with four chlorine atoms and a dione structure.
1H-Indene, 2,3,4,5,6,7-hexahydro-: A hydrogenated derivative with no chlorine atoms.
Uniqueness
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
56946-64-6 |
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Molecular Formula |
C9Cl8 |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
1,1,2,3,4,5,6,7-octachloroindene |
InChI |
InChI=1S/C9Cl8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11 |
InChI Key |
YIMCJQRSYSGJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C(=C2Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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